N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide
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Overview
Description
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring fused to an indene moiety, a methoxyphenyl group, and a benzamide group. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or a carbenoid reagent.
Indene Formation: The indene moiety can be synthesized via a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Coupling Reactions: The methoxyphenyl group and the benzamide group are introduced through coupling reactions, such as Suzuki or Heck coupling, which involve palladium-catalyzed cross-coupling of aryl halides with organoboron or organostannane reagents.
Final Assembly: The final step involves the sulfonamide formation, where the amine group of the intermediate is reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-hydroxyphenyl)sulfamoyl]benzamide
- N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-chlorophenyl)sulfamoyl]benzamide
Uniqueness
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.
Properties
IUPAC Name |
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-30-21-12-5-4-11-20(21)26-31(28,29)17-9-6-8-16(13-17)24(27)25-23-19-14-15-7-2-3-10-18(15)22(19)23/h2-13,19,22-23,26H,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDNSAUKEILSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3C4C3C5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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